N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as the one , have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects . They have shown good potency as anticonvulsant agents .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide may interact with its targets in a similar manner.
Biochemical Pathways
These could potentially include pathways related to cell proliferation, inflammation, and neuronal activity, among others .
Result of Action
Given the potential anticonvulsant, anticancer, and antimicrobial activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may induce changes at both the molecular and cellular levels that contribute to these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and energy consumption compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridin-2-amine
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylacetamide moiety enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-17-20-19-16(23-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVOPPYVAKQFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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